4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a pyrazine and pyrazole moiety, making it a valuable component in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step reactions. One common method includes the reaction of 4-cyanobenzenesulfonyl chloride with 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is widely used in scientific research due to its diverse properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and pyrazole moieties allow the compound to bind effectively to these targets, inhibiting their activity and modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(2-(3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- 4-cyano-N-(2-(3-(pyridin-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide
Uniqueness
4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of pyrazine and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-cyano-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S/c17-11-13-1-3-14(4-2-13)25(23,24)20-8-10-22-9-5-15(21-22)16-12-18-6-7-19-16/h1-7,9,12,20H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDPANICGDEUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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